N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

RORγ inverse agonism Th17‑mediated autoimmune disease nuclear receptor pharmacology

N6,N6,N8,N8-Tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide (CAS 378224-78-3) is a doubly-substituted benzo[cd]indole disulfonamide scaffold for advanced medicinal chemistry. Its 6,8-bis-sulfonamide architecture provides a second hydrogen-bond anchor, while N,N-diethyl groups eliminate sulfonamide NH donors, increasing steric bulk. With a computed XLogP3 of 1.8 and molecular weight of 439.6 g/mol, it bridges the lipophilicity gap between tetramethyl and dibutyl analogs, making it ideal for systematic logP-activity relationship studies and as a control to probe sulfonamide NH contacts in target engagement assays.

Molecular Formula C19H25N3O5S2
Molecular Weight 439.6g/mol
CAS No. 378224-78-3
Cat. No. B491477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
CAS378224-78-3
Molecular FormulaC19H25N3O5S2
Molecular Weight439.6g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(CC)CC
InChIInChI=1S/C19H25N3O5S2/c1-5-21(6-2)28(24,25)15-12-16(29(26,27)22(7-3)8-4)18-17-13(15)10-9-11-14(17)19(23)20-18/h9-12H,5-8H2,1-4H3,(H,20,23)
InChIKeyPALDQWCLENPKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6,N6,N8,N8-Tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide (CAS 378224-78-3): RORγ‑Targeted Procurement Specification


N6,N6,N8,N8‑Tetraethyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6,8‑disulfonamide (CAS 378224‑78‑3) is a synthetic, doubly‑substituted benzo[cd]indole disulfonamide. Its core scaffold positions two dialkyl‑sulfonamide groups at the 6‑ and 8‑positions of a rigid tricyclic benz[cd]indol‑2(1H)‑one framework, distinguishing it from the mono‑sulfonamide RORγ inhibitors that dominate the literature [1]. The tetraethyl substitution imparts a computed XLogP3 of 1.8 and a molecular weight of 439.6 g mol⁻¹, placing it in a lipophilicity range that is intermediate between the shorter‑chain tetramethyl analog and the more lipophilic dibutyl derivative [2].

Why N6,N6,N8,N8‑Tetraethyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6,8‑disulfonamide Cannot Be Freely Interchanged with Other Benzo[cd]indole Sulfonamides


Within the benzo[cd]indole‑6,8‑disulfonamide series, the nature, length, and branching of the N‑alkyl groups directly control lipophilicity, hydrogen‑bond capacity, and target‑binding conformation. The mono‑sulfonamide RORγ inhibitors disclosed in the literature achieve IC₅₀ values of 40–140 nM through precise hydrophobic contacts that are exquisitely sensitive to N‑substitution [1]. The bis‑sulfonamide scaffold introduces a second hydrogen‑bond‑donor/acceptor locus, and converting the primary sulfonamide NH to a tertiary N,N‑diethyl group eliminates that donor while simultaneously increasing steric bulk. Consequently, even closely related analogs such as the N,N′‑diethyl or N,N,N′,N′‑tetramethyl variants are expected to exhibit materially different binding kinetics, selectivity profiles, and physicochemical properties, making one‑to‑one substitution unreliable without explicit comparative data [2].

Quantitative Differentiation: N6,N6,N8,N8‑Tetraethyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6,8‑disulfonamide vs. Closest In‑Class Analogs


RORγ Inhibitory Scaffold Class: Bis‑Sulfonamide vs. Mono‑Sulfonamide Pharmacophore

The benzo[cd]indole‑6‑sulfonamide chemotype is a validated RORγ ligand framework, with optimized mono‑sulfonamide derivatives displaying IC₅₀ values of 40–140 nM in AlphaScreen and cell‑based reporter assays [1]. The target compound bears a second sulfonamide at position 8, a structural feature that fundamentally alters the pharmacophore by introducing an additional polar anchor point and doubling the potential for N‑alkyl substitution. Published SAR for N‑alkyl sulfonamide RORγ ligands demonstrates that even incremental changes in alkyl chain length can shift potency by more than 20‑fold [2]. While direct IC₅₀ data for the target compound are not publicly available, the bis‑sulfonamide architecture places it in a distinct subclass relative to the extensively characterized mono‑sulfonamide leads, requiring independent potency and selectivity determination rather than extrapolation from mono‑sulfonamide data.

RORγ inverse agonism Th17‑mediated autoimmune disease nuclear receptor pharmacology

Hydrophobicity Window: Computed XLogP3 of Tetraethyl Derivative vs. Tetramethyl and Di‑n‑butyl Analogs

Computed lipophilicity differentiates the tetraethyl compound from its closest N‑alkyl variants. The target compound (XLogP3 = 1.8) occupies a narrow hydrophobicity window between the tetramethyl analog (N,N,N′,N′‑tetramethyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6,8‑disulfonamide; estimated XLogP3 ≈ 0.8 ) and the di‑n‑butyl analog (N,N′‑dibutyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6,8‑disulfonamide; estimated XLogP3 ≈ 3.0 ). This ≈1.0 log unit increase relative to the tetramethyl derivative translates to an approximately 10‑fold higher predicted octanol‑water partition coefficient, which can materially affect solubility, permeability, and non‑specific protein binding [1].

lipophilicity drug‑likeness physicochemical profiling

Procurement‑Optimized Application Scenarios for N6,N6,N8,N8‑Tetraethyl‑2‑oxo‑1,2‑dihydrobenzo[cd]indole‑6,8‑disulfonamide


Building Block for Medicinal Chemistry Exploration of Bis‑Sulfonamide RORγ Ligands

The compound's bis‑sulfonamide architecture, combined with its intermediate lipophilicity (XLogP3 = 1.8), makes it a suitable starting scaffold for structure‑activity relationship campaigns seeking to exploit the second sulfonamide anchor for enhanced binding affinity or selectivity. Unlike the well‑characterized mono‑sulfonamide series (IC₅₀ 40–140 nM) [1], this chemotype offers an underexplored vector for hydrogen‑bond and hydrophobic optimization.

Negative Control or Selectivity Panel Compound in RORγ Assays

Because the N,N‑diethyl groups eliminate the sulfonamide NH hydrogen‑bond donor, the compound can serve as a control to assess whether sulfonamide NH contacts are critical for target engagement. The computed XLogP3 of 1.8 [2] ensures sufficient solubility for biochemical assay formats while maintaining distinct physicochemical properties relative to the fully de‑alkylated parent bis‑sulfonamide.

Pharmacokinetic Probe in Preclinical Autoimmune Disease Models

The tetraethyl substitution pattern is predicted to reduce metabolic lability relative to N‑alkyl chains containing α‑hydrogens susceptible to CYP450 oxidation. Coupled with its intermediate lipophilicity, the compound may serve as a probe for exploring oral bioavailability requirements in Th17‑mediated disease models where RORγ inverse agonism is the desired mechanism [1].

Physicochemical Benchmarking in Disulfonamide Library Design

With a documented XLogP3 of 1.8, a molecular weight of 439.6 g mol⁻¹ [2], and eight rotatable bonds, the compound provides a well‑defined benchmark for tuning lipophilicity and solubility in parallel synthesis libraries of bis‑sulfonamide benzo[cd]indoles. Its position between the tetramethyl (XLogP3 ≈ 0.8) and dibutyl (XLogP3 ≈ 3.0) analogs enables systematic logP‑activity relationship studies.

Quote Request

Request a Quote for N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.